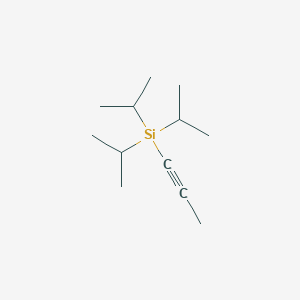
1-(トリイソプロピルシリル)-1-プロピン
概要
説明
1-(Triisopropylsilyl)-1-propyne is an organosilicon compound characterized by the presence of a triisopropylsilyl group attached to a propyne moiety. This compound is part of the alkynylsilane family, known for their unique chemical properties and versatility in organic synthesis. The triisopropylsilyl group serves as a protective group for the terminal alkyne, enhancing the stability and reactivity of the compound in various chemical reactions.
科学的研究の応用
1-(Triisopropylsilyl)-1-propyne has numerous applications in scientific research:
Safety and Hazards
作用機序
Target of Action
1-(Triisopropylsilyl)-1-propyne is a chemical compound that is used in various chemical reactions. It’s important to note that the targets can vary depending on the specific reaction in which this compound is involved .
Mode of Action
They can protect reactive sites in a molecule during a chemical reaction, and then be removed afterwards .
Biochemical Pathways
It’s known that silyl groups can play a role in various biochemical pathways, particularly in reactions involving silicon-containing compounds .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can greatly affect its bioavailability and overall effect in the body .
Result of Action
It’s known that silyl groups can protect reactive sites in a molecule during a chemical reaction, potentially influencing the final product of the reaction .
Action Environment
The action, efficacy, and stability of 1-(Triisopropylsilyl)-1-propyne can be influenced by various environmental factors. For example, the presence of other reactants, the temperature, and the pH can all affect the outcome of the reactions in which this compound is involved .
準備方法
Synthetic Routes and Reaction Conditions: 1-(Triisopropylsilyl)-1-propyne can be synthesized through the lithiation of propyne followed by reaction with triisopropylsilyl triflate. This method involves the use of a strong base, such as lithium diisopropylamide (LDA), to deprotonate propyne, forming a lithium acetylide intermediate. The intermediate then reacts with triisopropylsilyl triflate to yield the desired product .
Industrial Production Methods: Industrial production of 1-(Triisopropylsilyl)-1-propyne typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1-(Triisopropylsilyl)-1-propyne undergoes various chemical reactions, including:
Substitution Reactions: The triisopropylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It participates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with aryl or vinyl halides.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions to form cyclic structures, such as triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like fluoride ions (e.g., tetrabutylammonium fluoride) are commonly used to remove the triisopropylsilyl group.
Cross-Coupling: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Cycloaddition: Azides are used in cycloaddition reactions to form triazoles.
Major Products Formed:
Substitution Products: Various functionalized alkynes.
Coupling Products: Biaryl or vinyl-aryl compounds.
Cycloaddition Products: Triazoles and other cyclic compounds.
類似化合物との比較
(Triisopropylsilyl)acetylene: Similar in structure but lacks the propyne moiety.
Ethynyltrimethylsilane: Contains a trimethylsilyl group instead of a triisopropylsilyl group.
(Triethylsilyl)acetylene: Features a triethylsilyl group instead of a triisopropylsilyl group.
Uniqueness: 1-(Triisopropylsilyl)-1-propyne is unique due to the presence of the bulky triisopropylsilyl group, which provides enhanced steric protection and stability compared to smaller silyl groups. This makes it particularly useful in reactions requiring selective protection and deprotection steps .
特性
IUPAC Name |
tri(propan-2-yl)-prop-1-ynylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24Si/c1-8-9-13(10(2)3,11(4)5)12(6)7/h10-12H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEZWWXTHRGNJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#C[Si](C(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399058 | |
| Record name | 1-(Triisopropylsilyl)-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82192-57-2 | |
| Record name | 1-(Triisopropylsilyl)-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Triisopropylsilyl)-1-propyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(triisopropylsilyl)-1-propyne in the synthesis of 1,3-bis(triisopropylsilyl)propyne?
A1: While not explicitly stated, it is highly probable that 1-(triisopropylsilyl)-1-propyne acts as an intermediate in the synthesis of 1,3-bis(triisopropylsilyl)propyne. The reaction likely involves the deprotonation of 1-(triisopropylsilyl)-1-propyne to form 3-Lithio-1-triisopropylsilyl-1-propyne, which then reacts with Triisopropylsilyl Trifluoromethanesulfonate to yield the final product []. This assumption is based on the common use of lithiated alkynes as nucleophiles in organic synthesis.
Q2: Can we predict the reactivity of 1-(triisopropylsilyl)-1-propyne based on the information provided?
A2: The abstracts highlight that 3-Lithio-1-triisopropylsilyl-1-propyne acts as a "functionalized nucleophilic C3 building block [, ]." This suggests that the C3 carbon in both 1-(triisopropylsilyl)-1-propyne and its lithiated derivative possesses nucleophilic character. The bulky triisopropylsilyl group likely influences the reactivity and selectivity of these compounds, potentially favoring reactions where steric hindrance plays a role.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)
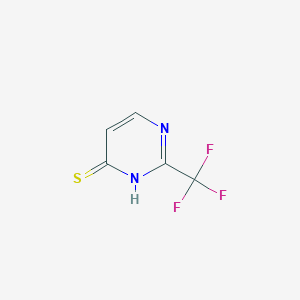
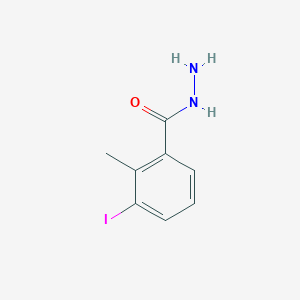
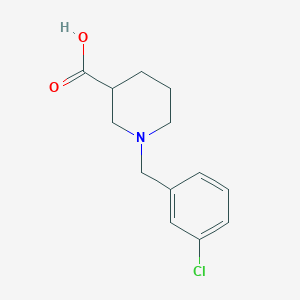
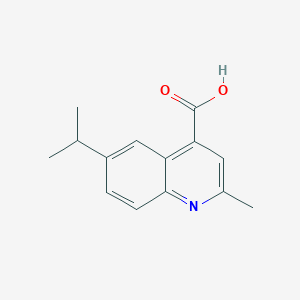
![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)
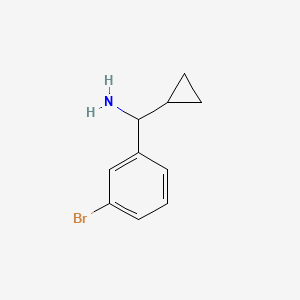
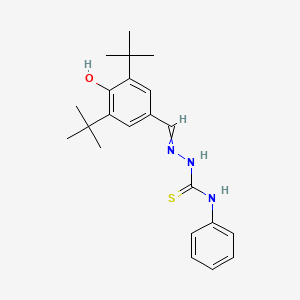
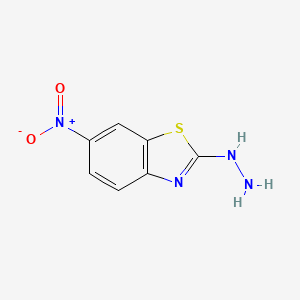
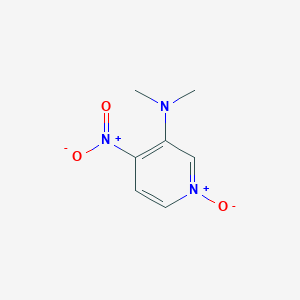
![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)

![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)
